3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
912880-58-1 |
|---|---|
Molecular Formula |
C22H20N2O3S |
Molecular Weight |
392.47 |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
VGCZJNXOYCVYIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base This intermediate is then cyclized with thiourea under acidic conditions to yield the thieno[3,2-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylbenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be contextualized by comparing it to analogous thieno-pyrimidine-dione derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Thieno-Pyrimidine-Dione Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Molecular Weight: The ethoxyphenyl and methylbenzyl groups in the target compound contribute to its higher molecular weight (393.48 g/mol) compared to simpler analogs like 3-(4-fluorobenzyl)thieno-pyrimidine-dione (276.29 g/mol) .
Synthetic Routes: Thieno-pyrimidine-diones are typically synthesized via cyclization reactions. For example, describes starting from thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and modifying substituents via nucleophilic substitution or condensation . The 3-methylbenzyl group in the target compound may be introduced via alkylation of the pyrimidine nitrogen, similar to methods used for 1-(4-tert-butylbenzyl)pyrimidine-2,4(1H,3H)-dione derivatives .
Biological Relevance: Fluorinated derivatives (e.g., 3-(2,4-difluorophenyl)- analogs) are associated with antiviral and kinase-inhibitory activities due to enhanced metabolic stability and target selectivity .
Structural Diversity :
- Derivatives with bulkier substituents (e.g., cyclohexyl or tert-butyl groups) exhibit distinct conformational preferences, impacting receptor binding pockets .
- The absence of a 3-methylbenzyl group in simpler analogs reduces steric hindrance, which may favor interactions with flat binding sites (e.g., DNA or ATP pockets) .
Biological Activity
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in anticancer and anti-inflammatory applications. Understanding its biological activity is crucial for further development and therapeutic applications.
- Molecular Formula : C24H20N4O4S
- Molecular Weight : 460.51 g/mol
- Purity : Typically 95% .
The compound primarily targets:
- Epidermal Growth Factor Receptor (EGFR) Kinase : Inhibition of EGFR kinase disrupts downstream signaling pathways such as PI3K/Akt and MAPK, which play vital roles in cell proliferation and survival.
- Microtubules : The compound inhibits tubulin polymerization, affecting mitotic spindle formation and thereby disrupting cell division .
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative activity with low half-maximal inhibitory concentration (IC50) values. For instance, studies have shown IC50 values indicating effective inhibition of cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines. For example, it showed high efficacy against human breast cancer cells with IC50 values in the nanomolar range.
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers and exhibited protective effects against inflammatory damage .
Research Findings
A detailed analysis of the biological activity reveals the following findings:
Q & A
Q. What synthetic methodologies are employed for the preparation of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves alkylation of intermediate thieno[2,3-d]pyrimidine scaffolds. For example, a core intermediate (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) is reacted with substituted benzyl chlorides (e.g., 3-methylbenzyl chloride) in dimethylformamide (DMF) under alkaline conditions (potassium carbonate as a catalyst). Reaction optimization includes temperature control (80–100°C) and monitoring via TLC/HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on 1H NMR spectroscopy (e.g., using a 150EX chromatograph with a C18 column, 25-min analysis cycle) to confirm substituent positions and purity. Key spectral markers include aromatic proton shifts (δ 6.8–7.5 ppm for ethoxyphenyl and methylbenzyl groups) and thienopyrimidine backbone signals (δ 2.4–3.1 ppm for methyl groups) . Mass spectrometry (MS) further confirms molecular weight accuracy (±2 ppm).
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing substituents at the N1 position?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
- Catalyst screening : Potassium carbonate outperforms weaker bases in promoting alkylation.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
- Substituent steric effects : Bulky benzyl groups (e.g., 3-methylbenzyl) may require longer reaction times (12–24 h) .
Q. What strategies address contradictions in reported antimicrobial efficacy data?
Discrepancies in activity (e.g., against Staphylococcus aureus) may arise from:
Q. What computational approaches predict the pharmacokinetic properties of this compound?
In silico tools like SwissADME or Molinspiration can estimate:
- Lipophilicity (LogP) : Critical for membrane permeability.
- Topological polar surface area (TPSA) : Predicts blood-brain barrier penetration.
- Drug-likeness : Compliance with Lipinski’s rules (e.g., molecular weight <500 Da, hydrogen bond donors <5). Example: A related thienopyrimidine derivative showed a TPSA of 85 Ų, suggesting moderate oral bioavailability .
Q. How to resolve regioselectivity challenges during alkylation at the N1 position?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups on benzyl chlorides favor N1 over O-alkylation.
- Steric hindrance : Bulky substituents (e.g., 3-methylbenzyl) direct alkylation to less hindered sites.
- Reaction monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in different cell lines?
- Cell line specificity : Test across diverse models (e.g., HEK293 vs. HepG2) to identify tissue-selective toxicity.
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways.
- Mitochondrial toxicity screening : Measure ATP levels to rule out off-target effects .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Alkylation solvent | DMF | |
| Catalyst | K₂CO₃ | |
| Reaction temperature | 80°C | |
| Purity validation | 1H NMR (C18 column, 25 min) | |
| Antimicrobial testing strain | S. aureus ATCC 25923 |
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
